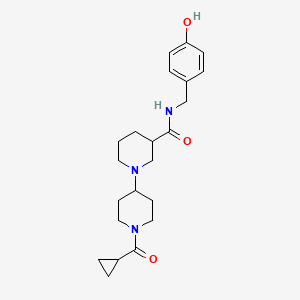![molecular formula C22H28N2O3 B5466403 2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5466403.png)
2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol, also known as MPDPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPDPH is a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol involves its selective antagonism of dopamine D3 receptors. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. Dopamine D3 receptors are primarily located in the mesolimbic system, a brain region that is involved in reward processing and addiction. By antagonizing dopamine D3 receptors, this compound may reduce the rewarding effects of drugs of abuse, thereby reducing drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to increase the release of acetylcholine in the prefrontal cortex, a brain region that is involved in cognitive function and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol in lab experiments is its selective dopamine D3 receptor antagonism, which allows for the specific targeting of this receptor subtype. However, one limitation of using this compound is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol, including the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of more potent and selective dopamine D3 receptor antagonists may improve the efficacy of this class of drugs for the treatment of addiction and other disorders.
Synthesemethoden
The synthesis of 2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol involves several steps, including the reaction of 3-hydroxy-4-methylbenzaldehyde with 4-(3-pyridinyloxy)aniline to form 4-(3-pyridinyloxy)-3-(4-methylphenyl)but-3-en-2-one. This intermediate is then reacted with piperidine-1-carboxylic acid to form 4-(3-pyridinyloxy)-1-(piperidine-1-carbonyl)-3-(4-methylphenyl)butan-1-one. Finally, the compound is reduced using sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-(4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. The selective dopamine D3 receptor antagonism of this compound has been shown to reduce drug-seeking behavior in animal models of addiction, making it a promising candidate for the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,26)12-9-17-5-7-18(8-6-17)21(25)24-14-10-19(11-15-24)27-20-4-3-13-23-16-20/h3-8,13,16,19,26H,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIHCTZXQOFKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-[4-(2-oxo-2-phenylethoxy)phenyl]acrylonitrile](/img/structure/B5466322.png)
![7-(1-methylethylidene)-3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5466326.png)
![3-(4-bromophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5466330.png)

![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine](/img/structure/B5466338.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5466342.png)
![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5466349.png)
![3-(2-{[2-(diethylamino)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5466362.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5466372.png)
![N~1~-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5466376.png)
![1-[(1-cyclopentylpiperidin-4-yl)methyl]-2'-ethyl-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5466380.png)
![4-ethyl-2-methyl-5-[(1-{[2-(propylamino)pyrimidin-5-yl]methyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5466393.png)
amine hydrochloride](/img/structure/B5466394.png)
